Titanium dicarbide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Titanium dicarbide (TiC₂) is a refractory ceramic material known for its exceptional hardness, high melting point, and excellent thermal and electrical conductivity. It is a member of the transition metal carbides, which are characterized by their strong covalent bonding and metallic properties. This compound is typically found in the form of a black powder and is used in various high-temperature applications due to its stability and resistance to wear and corrosion.

Preparation Methods

Synthetic Routes and Reaction Conditions: Titanium dicarbide can be synthesized through several methods, including:

Carbothermal Reduction: This method involves the reduction of titanium dioxide (TiO₂) with carbon at high temperatures. The reaction typically occurs at temperatures between 1400°C and 1600°C, resulting in the formation of this compound.

Chemical Vapor Deposition (CVD): In this process, titanium tetrachloride (TiCl₄) and a carbon source (such as methane) are introduced into a reaction chamber at high temperatures. The reaction produces this compound as a thin film or coating on a substrate.

Self-Propagating High-Temperature Synthesis (SHS): This method involves the exothermic reaction of titanium and carbon powders, which propagates through the reactants, forming this compound.

Industrial Production Methods: Industrial production of this compound often utilizes the carbothermal reduction method due to its simplicity and cost-effectiveness. The process involves mixing titanium dioxide with carbon black and heating the mixture in a furnace under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions: Titanium dicarbide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized at high temperatures to form titanium dioxide and carbon dioxide.

Reduction: It can be reduced by hydrogen or other reducing agents to form titanium metal and hydrocarbons.

Substitution: this compound can react with other carbides or nitrides to form mixed carbide or nitride compounds.

Common Reagents and Conditions:

Oxidation: Typically occurs in the presence of oxygen at temperatures above 800°C.

Reduction: Hydrogen gas is commonly used as a reducing agent at temperatures between 1000°C and 1200°C.

Substitution: Reactions with other carbides or nitrides usually occur at high temperatures (above 1500°C) in an inert atmosphere.

Major Products Formed:

Oxidation: Titanium dioxide (TiO₂) and carbon dioxide (CO₂).

Reduction: Titanium metal (Ti) and hydrocarbons (e.g., methane).

Substitution: Mixed carbide or nitride compounds (e.g., TiCₓN₁₋ₓ).

Scientific Research Applications

Titanium dicarbide has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and catalytic properties.

Biology: Investigated for potential use in biomedical applications, such as coatings for implants, due to its biocompatibility and resistance to corrosion.

Medicine: Explored for use in drug delivery systems and as a component in medical devices.

Industry: Widely used in the manufacturing of cutting tools, wear-resistant coatings, and high-temperature structural materials. It is also used in the aerospace industry for its thermal stability and lightweight properties.

Mechanism of Action

The mechanism by which titanium dicarbide exerts its effects is primarily through its strong covalent bonding and metallic properties. The compound’s high hardness and thermal stability are attributed to the strong bonding between titanium and carbon atoms. In catalytic applications, the high surface area and active sites on the this compound surface facilitate various chemical reactions. The compound’s resistance to wear and corrosion is due to its stable crystal structure and inertness in harsh environments.

Comparison with Similar Compounds

Titanium dicarbide can be compared with other similar compounds, such as:

Tungsten Carbide (WC): Known for its extreme hardness and use in cutting tools. This compound is lighter and has a higher melting point.

Vanadium Carbide (VC): Used as a grain growth inhibitor in hard alloys. This compound has better oxidation resistance.

Chromium Carbide (Cr₃C₂): Used in wear-resistant coatings. This compound offers higher thermal stability.

Uniqueness: this compound stands out due to its combination of high hardness, thermal stability, and electrical conductivity. Its unique properties make it suitable for a wide range of applications, from industrial manufacturing to advanced scientific research.

Properties

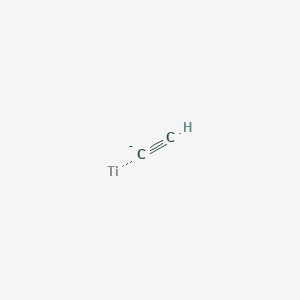

Molecular Formula |

C2HTi- |

|---|---|

Molecular Weight |

72.90 g/mol |

IUPAC Name |

ethyne;titanium |

InChI |

InChI=1S/C2H.Ti/c1-2;/h1H;/q-1; |

InChI Key |

QRSWMQHNOUKUBM-UHFFFAOYSA-N |

Canonical SMILES |

C#[C-].[Ti] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Pyrido[4,3-b]carbazole](/img/structure/B13750317.png)